UPF-648 sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

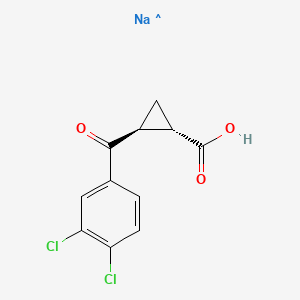

C11H8Cl2NaO3 |

|---|---|

Molecular Weight |

282.07 g/mol |

InChI |

InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/t6-,7-;/m0./s1 |

InChI Key |

GCGJQKGMMBWAHO-LEUCUCNGSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na] |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

UPF-648 Sodium Salt: A Technical Guide for Researchers

An In-depth Technical Guide on the Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of UPF-648 sodium salt, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway.

Core Compound and Chemical Properties

UPF-648 is the common name for (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid. It is a small molecule inhibitor of KMO, a critical enzyme in the tryptophan catabolic pathway. The sodium salt form enhances its solubility for experimental use.

| Property | Value |

| IUPAC Name | sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylate |

| Molecular Formula | C₁₁H₇Cl₂NaO₃ |

| Molecular Weight | 281.07 g/mol |

| CAS Number | 213400-34-1 (for the parent acid) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Biological Target

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a key step in the branch of the kynurenine pathway that leads to the production of the neurotoxin quinolinic acid (QUIN).

By inhibiting KMO, UPF-648 redirects the metabolism of kynurenine towards the branch that produces kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors. This shift in the balance of neuroactive metabolites forms the basis of its therapeutic potential in neurodegenerative diseases.[1][2]

Structural studies have revealed that UPF-648 binds in the active site of KMO, close to the FAD cofactor.[1] This binding perturbs the local structure of the active site, preventing the productive binding of the substrate, L-kynurenine.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for UPF-648 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Species/Enzyme | Value | Reference |

| IC₅₀ | Human KMO | 20 nM | [1] |

| Kᵢ | Human KMO | 56.7 nM | |

| KᏧ | S. cerevisiae KMO | 137.8 ± 8 nM | |

| KMO Inhibition at 1 µM | Not specified | 81 ± 10% |

Table 2: In Vivo Effects on Kynurenine Pathway Metabolites in a Rat Model of Striatal Lesion

| Metabolite | Treatment | % Change from Control |

| 3-Hydroxykynurenine (3-HK) | 0.1 mM UPF-648 (bilateral injection) | ↓ 77% |

| Quinolinic Acid (QUIN) | 0.1 mM UPF-648 (bilateral injection) | ↓ 66% |

| Kynurenic Acid (KYNA) | 0.1 mM UPF-648 (bilateral injection) | ↑ 27% |

Data from a study involving bilateral injection of 0.1 mM UPF-648 and ³H-kynurenine in PBS into the lesioned striatum of rats.

Experimental Protocols

KMO Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of UPF-648 on KMO. The assay measures the formation of 3-hydroxykynurenine (3-HK) from L-kynurenine.

Materials:

-

Recombinant human KMO

-

L-kynurenine (substrate)

-

NADPH (cofactor)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

HPLC system with UV or fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of UPF-648 in the assay buffer.

-

In a microplate, add the recombinant KMO enzyme, NADPH, and the different concentrations of UPF-648.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate, L-kynurenine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the formation of 3-HK using a validated HPLC method.

-

Calculate the percentage of inhibition for each concentration of UPF-648 and determine the IC₅₀ value.

In Vivo Rodent Study (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo effects of UPF-648 on kynurenine pathway metabolites in rodents.

Materials:

-

This compound

-

Vehicle (e.g., saline or PBS)

-

Rodents (e.g., rats or mice)

-

Analytical equipment for metabolite quantification (e.g., LC-MS/MS)

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

-

Administer UPF-648 or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A typical dose used in studies is 50 mg/kg.

-

At a predetermined time point after administration, euthanize the animals and collect tissues of interest (e.g., brain, liver, plasma).

-

Process the tissue samples for metabolite extraction. This typically involves homogenization followed by protein precipitation.

-

Quantify the levels of kynurenine pathway metabolites (kynurenine, 3-HK, QUIN, KYNA) in the processed samples using a validated LC-MS/MS method.

-

Compare the metabolite levels in the UPF-648-treated group to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Visualizations

Signaling Pathway

Caption: Inhibition of KMO by UPF-648 shifts the kynurenine pathway towards KYNA production.

Experimental Workflow: KMO Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of UPF-648 on KMO.

Logical Relationship: Therapeutic Rationale

Caption: The therapeutic rationale for KMO inhibition by UPF-648.

References

The Role of UPF-648 in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway (KP) is a critical route of tryptophan metabolism, producing a range of neuroactive compounds. Dysregulation of this pathway has been implicated in the pathophysiology of numerous neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a significant therapeutic target. This document provides an in-depth technical overview of UPF-648, a potent and selective inhibitor of KMO. We will explore its mechanism of action, its impact on the kynurenine pathway, and detailed experimental protocols for its study, providing a comprehensive resource for researchers in neuroscience and drug development.

Introduction to the Kynurenine Pathway and KMO

The majority of dietary tryptophan is metabolized through the kynurenine pathway. The first step involves the conversion of tryptophan to N-formyl-L-kynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which is then rapidly converted to L-kynurenine (KYN)[1][2]. KYN stands at a crucial metabolic crossroads, where its fate determines the balance between neuroprotective and neurotoxic downstream metabolites[1][3].

Kynurenine 3-monooxygenase (KMO), a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK)[3]. This step commits the pathway towards the production of several neurotoxic compounds, including the free-radical generator 3-HK and the N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN). Conversely, the diversion of KYN towards kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) leads to a neuroprotective outcome, as KYNA is an antagonist of ionotropic glutamate receptors. Given its position at this critical juncture, inhibition of KMO is a compelling therapeutic strategy to reduce neurotoxicity and enhance neuroprotection.

UPF-648: A Potent KMO Inhibitor

UPF-648, with the chemical name 2-(3,4-dichlorobenzoyl)-cyclopropane-1-carboxylic acid, is a potent and selective inhibitor of KMO. Its inhibitory action has been well-characterized, demonstrating significant potential in preclinical models of neurodegenerative diseases.

Mechanism of Action

UPF-648 exerts its inhibitory effect by binding tightly to the active site of KMO, close to the FAD cofactor. This binding perturbs the local structure of the active site, thereby preventing the productive binding of the substrate, L-kynurenine. The crystal structure of yeast KMO in complex with UPF-648 has been elucidated, revealing that the binding architecture is highly similar to that of human KMO, making it an excellent model for structure-based drug design.

In Vitro and In Vivo Effects

In vitro studies have demonstrated the high potency of UPF-648 as a KMO inhibitor. In vivo administration of UPF-648 leads to a significant shift in the metabolic flux of the kynurenine pathway. By blocking the production of 3-HK, UPF-648 treatment results in an accumulation of L-kynurenine, which is then shunted towards the production of the neuroprotective metabolite KYNA. Consequently, the levels of the downstream neurotoxic metabolites, 3-HK and QUIN, are significantly reduced.

Quantitative Data

The following tables summarize the key quantitative data for UPF-648.

| Parameter | Value | Species | Reference |

| IC50 | 20 nM | Human | |

| Ki | 56.7 nM | Human | |

| KD | 137.8 ± 8 nM | Saccharomyces cerevisiae (wild type) | |

| KD | 3.1 ± 0.2 µM | Saccharomyces cerevisiae (R83M mutant) | |

| KD | 3.2 ± 0.2 µM | Saccharomyces cerevisiae (R83A mutant) |

| Animal Model | UPF-648 Dose and Route | Tissue | Change in Metabolite Levels | Reference |

| Rat | 0.1 mM (bilateral striatal injection) | Striatum | 3-HK: ↓ 77%QUIN: ↓ 66%KYNA: ↑ 27% | |

| Pregnant Rat/Mouse | 50 mg/kg (i.p.) | Brain and Liver (offspring) | Kynurenine: ↑KYNA: ↑3-HK: ↓QUIN: ↓ |

Experimental Protocols

In Vitro KMO Inhibition Assay

This protocol describes a common method to determine the IC50 of UPF-648 against recombinant human KMO by monitoring the consumption of the cofactor NADPH.

Principle: KMO activity is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the hydroxylation of L-kynurenine to 3-HK.

Materials:

-

Recombinant human KMO enzyme

-

KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

UPF-648 (test inhibitor)

-

DMSO (for dissolving UPF-648)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of UPF-648 in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of UPF-648 in KMO Assay Buffer to achieve a range of final assay concentrations.

-

Prepare a stock solution of L-Kynurenine in KMO Assay Buffer (e.g., 20 mM).

-

Prepare a stock solution of NADPH in KMO Assay Buffer (e.g., 10 mM).

-

Dilute the recombinant human KMO enzyme in KMO Assay Buffer to the desired working concentration (e.g., 20 µg/ml).

-

-

Assay Setup:

-

Add 10 µl of the diluted UPF-648 solutions or vehicle (for positive control) to the wells of the microplate.

-

Add 50 µl of the diluted KMO enzyme to all wells except the blank wells.

-

Add 50 µl of KMO Assay Buffer to the blank wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO Assay Buffer.

-

Initiate the reaction by adding 40 µl of the substrate mixture to all wells.

-

Immediately measure the absorbance at 340 nm (Time 0).

-

Incubate the plate at 37°C for a set period (e.g., 90 minutes).

-

After incubation, measure the absorbance at 340 nm again.

-

-

Data Analysis:

-

Calculate the change in absorbance for each well (Absorbance at Time 0 - Absorbance at final time point).

-

Normalize the data to the positive control (100% activity) and blank (0% activity).

-

Plot the percentage of KMO activity against the logarithm of the UPF-648 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Analysis of Kynurenine Pathway Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.

Principle: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the metabolites, which are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.

Materials:

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase HPLC column (e.g., C8 or C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Standards for each kynurenine pathway metabolite (Tryptophan, Kynurenine, KYNA, 3-HK, QUIN, etc.).

-

Internal standard (e.g., a stable isotope-labeled analog).

-

Sample preparation reagents (e.g., perchloric acid or trichloroacetic acid for protein precipitation).

Procedure:

-

Sample Preparation:

-

For plasma or serum samples, add a protein precipitating agent (e.g., ice-cold 10% trichloroacetic acid).

-

For tissue samples, homogenize the tissue in a suitable buffer and then precipitate the proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Spike the supernatant with the internal standard.

-

-

HPLC Separation:

-

Inject the prepared sample onto the HPLC column.

-

Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the metabolites based on their polarity. A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify each metabolite. This involves selecting the precursor ion for each metabolite in the first quadrupole (Q1) and a specific product ion in the third quadrupole (Q3).

-

-

Data Analysis:

-

Generate a standard curve for each metabolite using the prepared standards.

-

Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curves, normalized to the internal standard.

-

Visualizations

Conclusion

UPF-648 is a valuable research tool and a promising lead compound for the development of therapeutics targeting neurodegenerative diseases. Its well-defined mechanism of action as a potent KMO inhibitor allows for the strategic modulation of the kynurenine pathway, shifting the balance from neurotoxic to neuroprotective metabolites. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of KMO inhibition and to design novel, more effective inhibitors for clinical applications. The continued study of compounds like UPF-648 is crucial for advancing our understanding of the kynurenine pathway's role in health and disease and for developing new treatments for debilitating neurological disorders.

References

- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]

- 3. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Neuroprotection: A Technical Guide to UPF-648 Sodium Salt and its Relevance in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic strategies. This technical guide delves into the multifaceted role of UPF-648 sodium salt, a small molecule that has garnered significant interest in the field of neurodegeneration research. While initial interest may be driven by various perceived mechanisms, this document clarifies the primary, evidence-based role of UPF-648 as a potent inhibitor of Kynurenine 3-Monooxygenase (KMO). Furthermore, recognizing the scientific community's interest in the sigma-2 (σ2) receptor as a therapeutic target, this guide also provides a comprehensive overview of the σ2 receptor signaling pathway in the context of neurodegenerative disease, treating it as a distinct but relevant area of investigation.

This whitepaper will provide an in-depth analysis of UPF-648's mechanism of action as a KMO inhibitor, supported by quantitative data and detailed experimental protocols. It will also explore the signaling pathways associated with the σ2 receptor, offering a clear and concise resource for researchers investigating molecular pathways in neurodegeneration.

Section 1: this compound - A Potent Kynurenine 3-Monooxygenase (KMO) Inhibitor

This compound is a well-characterized and potent inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway.[1][2][3] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[4] By inhibiting KMO, UPF-648 effectively shifts the metabolic flux of the kynurenine pathway away from the production of these neurotoxic metabolites and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[2] This mechanism of action forms the basis of its therapeutic potential in neurodegenerative diseases where excitotoxicity and neuroinflammation play a significant role.

Mechanism of Action

UPF-648 acts as a competitive inhibitor at the active site of KMO. It binds in close proximity to the FAD cofactor, perturbing the local active site structure and thereby preventing the productive binding of the natural substrate, L-kynurenine. This inhibition leads to an accumulation of L-kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form KYNA. KYNA is an endogenous antagonist of ionotropic glutamate receptors, including the NMDA receptor, and its increased production is associated with neuroprotective effects.

Quantitative Data: KMO Inhibition

The potency of UPF-648 as a KMO inhibitor has been quantified in various studies. The following table summarizes key inhibitory constants.

| Parameter | Species | Value | Reference |

| IC50 | Human | 20 nM | |

| Ki | Human (recombinant) | 56.7 nM | |

| Kd | Saccharomyces cerevisiae | 137.8 ± 8 nM |

Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds like UPF-648 against KMO.

Objective: To determine the IC50 value of a test compound against KMO activity by measuring the reduction in the formation of 3-hydroxykynurenine (3-HK).

Materials:

-

Recombinant human KMO enzyme

-

L-kynurenine (substrate)

-

NADPH (cofactor)

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm (for NADPH consumption) or a High-Performance Liquid Chromatography (HPLC) system with UV detection for direct measurement of 3-HK.

Procedure:

-

Prepare Reagents:

-

Dissolve L-kynurenine and NADPH in assay buffer to desired stock concentrations.

-

Prepare a serial dilution of UPF-648 in assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, diluted KMO enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of L-kynurenine and NADPH to each well.

-

-

Detection:

-

HPLC Method (Direct Detection): After a specific incubation time (e.g., 30 minutes), stop the reaction (e.g., by adding trichloroacetic acid). Analyze the samples by HPLC to quantify the amount of 3-HK produced.

-

Spectrophotometric Method (Indirect Detection): Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to KMO activity.

-

-

Data Analysis:

-

Calculate the percentage of KMO inhibition for each concentration of the test compound compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

dot

References

- 1. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Kynurenine Pathway Modulator: A Technical Guide to the Discovery and History of UPF-648

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPF-648 is a potent and selective small molecule inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By inhibiting KMO, UPF-648 effectively modulates the kynurenine pathway, leading to a decrease in the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and a subsequent increase in the neuroprotective metabolite kynurenic acid (KYNA). This whitepaper provides an in-depth technical guide to the discovery, history, and pharmacological characterization of UPF-648. It includes a chronological account of its development, detailed summaries of its in vitro and in vivo properties, comprehensive experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Kynurenine Pathway and the Therapeutic Target

The kynurenine pathway is the primary route of tryptophan metabolism in mammals, playing a crucial role in immune response and neuronal function. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders. Kynurenine 3-monooxygenase (KMO) is a flavin-dependent enzyme located on the outer mitochondrial membrane that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). This reaction represents a key branch point in the pathway, leading to the formation of downstream neurotoxic metabolites, including quinolinic acid. Inhibition of KMO presents an attractive therapeutic strategy to rebalance the kynurenine pathway, shifting the metabolic flux towards the production of the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA).

Discovery and History of UPF-648: A Chronological Overview

The development of UPF-648 can be traced back to earlier research on KMO inhibitors. A significant precursor to UPF-648 was the compound FCE 28833 , a 4-aryl-4-oxobutanoic acid derivative, which demonstrated KMO inhibitory activity with an IC50 of 200 nM.[1]

Recognizing the potential for improved potency and selectivity, researchers modified the structure of FCE 28833. By introducing a cyclopropyl linker to the benzoylalanine portion of FCE 28833, the conformational freedom of the molecule was reduced, leading to the synthesis of UPF-648 (2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid).[2] This structural modification resulted in a significant enhancement of inhibitory potency against KMO.

The elucidation of the crystal structure of Saccharomyces cerevisiae KMO in complex with UPF-648 in 2013 was a major milestone.[3] This provided a detailed understanding of the inhibitor's binding mode and the structural basis for its potent inhibition, paving the way for structure-based design of next-generation KMO inhibitors.

Chemical Synthesis of UPF-648

The synthesis of UPF-648, 2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid, can be achieved through a multi-step process. A common approach involves the formation of the cyclopropane ring via a malonic ester synthesis.

A generalized synthetic scheme is as follows:

-

Malonic Ester Cyclopropanation: Diethyl malonate is reacted with a suitable dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base to form diethyl cyclopropane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding cyclopropanecarboxylic acid.

-

Friedel-Crafts Acylation: The cyclopropanecarboxylic acid is then acylated with 1,2-dichlorobenzene under Friedel-Crafts conditions (e.g., using a Lewis acid catalyst like aluminum chloride) to introduce the 3,4-dichlorobenzoyl group.

This synthetic route provides a viable pathway to obtain UPF-648 for research and development purposes.

Mechanism of Action and Signaling Pathway

UPF-648 exerts its pharmacological effect by directly inhibiting the enzymatic activity of KMO. The crystal structure of the KMO-UPF-648 complex reveals that UPF-648 binds in the active site of the enzyme, in close proximity to the FAD cofactor.[3] This binding perturbs the local active site structure, physically preventing the productive binding of the natural substrate, L-kynurenine.[3]

By inhibiting KMO, UPF-648 redirects the metabolic flux of the kynurenine pathway away from the production of 3-HK and downstream neurotoxic metabolites. Instead, L-kynurenine is preferentially metabolized by kynurenine aminotransferases (KATs) to form the neuroprotective metabolite, kynurenic acid.

Quantitative Data

The following tables summarize the key quantitative data for UPF-648.

Table 1: In Vitro Inhibitory Activity of UPF-648

| Target Enzyme | Assay Type | Species | IC50 | Ki | Reference(s) |

| Kynurenine 3-Monooxygenase (KMO) | Radiometric | Rat | 20 nM | - | |

| Kynurenine 3-Monooxygenase (KMO) | Recombinant Human | Human | 40 nM | - | |

| Kynurenine 3-Monooxygenase (KMO) | Recombinant | S. cerevisiae | - | 56.7 nM | |

| Kynurenine Aminotransferase (KAT) | - | Rat | Ineffective | - |

Table 2: In Vivo Effects of UPF-648 in Rodents

| Species | Dose (mg/kg, i.p.) | Tissue | Analyte | Change from Control | Reference(s) |

| Gerbil | 30 | Brain | Kynurenine | Significant Increase | |

| Gerbil | 30 | Brain | Kynurenic Acid | Significant Increase | |

| Gerbil | 30 | Plasma | Kynurenine | Significant Increase | |

| Gerbil | 30 | Plasma | Kynurenic Acid | Significant Increase | |

| Rat (pregnant) | 50 | Brain (offspring) | Kynurenine | Large Increase | |

| Rat (pregnant) | 50 | Brain (offspring) | Kynurenic Acid | Large Increase | |

| Rat (pregnant) | 50 | Brain (offspring) | 3-HK & Quinolinic Acid | Reduction | |

| Mouse (KAT II deficient) | 30 | - | QUIN-induced striatal lesions | Reduced |

| Species | Route | Dose (mg/kg) | Cmax | Tmax | Bioavailability (%) |

| - | - | - | - | - | - |

| - | - | - | - | - | - |

| - | - | - | - | - | - |

Note: Comprehensive pharmacokinetic data such as Cmax, Tmax, and bioavailability for UPF-648 are not widely reported in publicly available literature.

Experimental Protocols

In Vitro KMO Inhibition Assay (Spectrophotometric)

This protocol describes a generalized method for determining the inhibitory activity of UPF-648 against KMO by monitoring the consumption of the cofactor NADPH.

Principle: The activity of KMO is directly proportional to the rate of NADPH oxidation to NADP+, which can be measured by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human KMO enzyme

-

KMO Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

UPF-648 (test inhibitor)

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of UPF-648 in DMSO.

-

Prepare serial dilutions of UPF-648 in KMO Assay Buffer.

-

Prepare stock solutions of L-Kynurenine and NADPH in KMO Assay Buffer.

-

-

Assay Setup:

-

Add KMO Assay Buffer to all wells.

-

Add the UPF-648 dilutions to the test wells. Add DMSO vehicle to the control wells.

-

Add the KMO enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Normalize the data to the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the UPF-648 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Microdialysis in Rodents

This protocol provides a general framework for performing in vivo microdialysis in rodents to assess the effect of UPF-648 on extracellular levels of kynurenine pathway metabolites in the brain.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

UPF-648

-

Analytical system (e.g., HPLC with fluorescence or mass spectrometric detection)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal.

-

Secure the animal in the stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired stereotaxic coordinates for the target brain region (e.g., striatum or hippocampus).

-

Implant the guide cannula to the appropriate depth and secure it with dental cement.

-

Allow the animal to recover for a specified period (e.g., 5-7 days).

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to the microinfusion pump and the fraction collector.

-

Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 2-3 hours) to achieve baseline levels of metabolites.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer UPF-648 (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for kynurenine, kynurenic acid, and 3-hydroxykynurenine using a validated analytical method.

-

-

Data Analysis:

-

Calculate the concentration of each analyte in the dialysate samples.

-

Express the post-treatment concentrations as a percentage of the baseline levels.

-

Plot the percentage change in metabolite concentrations over time.

-

X-ray Crystallography of KMO in Complex with UPF-648

The following is a generalized outline of the steps involved in determining the crystal structure of KMO with UPF-648.

Principle: X-ray diffraction patterns from a crystallized protein-ligand complex are used to determine the three-dimensional arrangement of atoms in the complex.

Procedure:

-

Protein Expression and Purification:

-

Express a suitable construct of KMO (e.g., from Saccharomyces cerevisiae) in an appropriate expression system (e.g., E. coli or insect cells).

-

Purify the KMO protein to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, and temperature) to identify conditions that yield well-diffracting crystals of KMO.

-

Co-crystallize KMO with UPF-648 by adding the inhibitor to the protein solution before setting up the crystallization trials.

-

-

X-ray Diffraction Data Collection:

-

Mount a single, high-quality crystal and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known structure of a homologous protein as a search model.

-

Build a model of the KMO-UPF-648 complex into the electron density map.

-

Refine the model against the diffraction data to obtain a final, high-resolution structure.

-

Conclusion

UPF-648 has emerged as a pivotal tool compound for the study of the kynurenine pathway and the therapeutic potential of KMO inhibition. Its discovery and detailed characterization have significantly advanced our understanding of the role of KMO in health and disease. The quantitative data and experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals working in this field. The structural insights gained from the KMO-UPF-648 complex continue to guide the development of novel, brain-penetrant KMO inhibitors with the potential to treat a range of neurological disorders.

References

UPF-648: A Technical Guide for its Application in Huntington's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UPF-648, a potent inhibitor of kynurenine 3-monooxygenase (KMO), for studying Huntington's disease (HD) models. This document outlines the mechanism of action of UPF-648, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction to UPF-648 and the Kynurenine Pathway in Huntington's Disease

Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex[1][2]. One of the metabolic pathways implicated in HD pathogenesis is the kynurenine pathway (KP), the primary route of tryptophan degradation[3]. An imbalance in this pathway, favoring the production of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) over the neuroprotective kynurenic acid (KYNA), is observed in both HD patients and animal models[3][4].

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the KP that converts kynurenine to 3-HK. By inhibiting KMO, UPF-648 redirects the KP towards the synthesis of KYNA, thereby reducing the levels of neurotoxic metabolites and offering a potential therapeutic strategy for HD. A significant challenge with UPF-648 is its limited ability to cross the blood-brain barrier in adult animals, which is a critical consideration for its use in CNS disorders.

Mechanism of Action of UPF-648

UPF-648 acts as a competitive inhibitor of KMO, binding to the active site and preventing the conversion of L-kynurenine to 3-HK. This inhibition leads to a shift in the metabolic flux of the kynurenine pathway.

References

- 1. Rodent Models of Huntington’s Disease: An Overview [mdpi.com]

- 2. Frontiers | Purinergic Signaling in the Pathophysiology and Treatment of Huntington’s Disease [frontiersin.org]

- 3. Targeting kynurenine 3-monooxygenase (KMO): implications for therapy in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UPF-648 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic strategies. One such avenue of research focuses on the kynurenine pathway (KP), a critical metabolic route of tryptophan, which has been implicated in the pathophysiology of neurodegenerative disorders. This technical guide provides an in-depth overview of UPF-648, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the KP. By inhibiting KMO, UPF-648 redirects the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). This guide details the mechanism of action of UPF-648, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes its effects on the kynurenine pathway and its application in a preclinical research workflow. This document is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction: The Kynurenine Pathway in Alzheimer's Disease

The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[1] Dysregulation of this pathway has been linked to several neurodegenerative diseases, including Alzheimer's disease.[2] In the brain, the KP is bifurcated, leading to the production of both neuroprotective and neurotoxic metabolites.[3] Kynurenine aminotransferases (KATs) convert kynurenine to kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors.[3] Conversely, the enzyme kynurenine 3-monooxygenase (KMO) hydroxylates kynurenine to 3-hydroxykynurenine (3-HK), which is a precursor to the excitotoxic NMDA receptor agonist quinolinic acid (QUIN).[3] An imbalance in this pathway, favoring the production of 3-HK and QUIN, is thought to contribute to the neuroinflammatory and excitotoxic processes observed in AD. Therefore, inhibiting KMO activity presents an attractive therapeutic strategy to shift the balance towards the neuroprotective KYNA branch.

UPF-648: A Potent KMO Inhibitor

UPF-648 is a small molecule inhibitor of KMO. Structural studies have revealed that UPF-648 binds in close proximity to the FAD cofactor within the active site of KMO. This binding induces a conformational change in the enzyme, which prevents the productive binding of the substrate, L-kynurenine, thereby inhibiting the enzymatic reaction. Functional assays have demonstrated that the binding and inhibitory mechanism of UPF-648 are conserved between yeast and human KMO, making it a valuable tool for preclinical research.

Quantitative Data for UPF-648

The following tables summarize the key quantitative data for UPF-648 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of UPF-648 against KMO

| Parameter | Species/System | Value | Reference |

| IC50 | Human KMO | 20 nM | |

| Ki | Recombinant Human KMO | 56.7 nM | |

| KMO Inhibition | Human Liver Extracts | IC50 determination | |

| KMO Inhibition | Cultured Human PBMCs | Suppression of 3-HK generation | |

| Binding Affinity (KD) | Wild-type S. cerevisiae KMO | 137.8 ± 8 nM |

Table 2: In Vivo Effects of UPF-648 on Kynurenine Pathway Metabolites in Rats

| Treatment | Brain Region | Change in 3-HK | Change in QUIN | Change in KYNA | Reference |

| 0.1 mM UPF-648 (intrastriatal) | Striatum (naïve) | ↓ 64% | No significant change | No significant change | |

| 0.1 mM UPF-648 (intrastriatal) | Striatum (neuron-depleted) | ↓ 77% | ↓ 66% | ↑ 27% | |

| 50 mg/kg UPF-648 (i.p.) | Brain (neonatal) | Reduction | Reduction | Increase |

Signaling Pathway and Experimental Workflow Visualizations

The Kynurenine Pathway and the Mechanism of UPF-648

The following diagram illustrates the kynurenine pathway and highlights the inhibitory action of UPF-648 on KMO, leading to a shift towards the neuroprotective branch.

Experimental Workflow for In Vivo Evaluation of UPF-648

This diagram outlines a typical experimental workflow for assessing the efficacy of UPF-648 in an Alzheimer's disease mouse model.

Detailed Experimental Protocols

In Vitro KMO Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening assay kits and published research.

Objective: To determine the half-maximal inhibitory concentration (IC50) of UPF-648 against human KMO.

Materials:

-

Recombinant human KMO enzyme

-

KMO assay buffer

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

UPF-648 (test inhibitor)

-

96-well UV-transparent plate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 1X KMO assay buffer by diluting a concentrated stock.

-

Thaw the KMO enzyme on ice and dilute it to the working concentration (e.g., 20 µg/ml) in 1X KMO assay buffer. Keep on ice.

-

Prepare a stock solution of L-Kynurenine (e.g., 20 mM) and NADPH (e.g., 10 mM).

-

Prepare a serial dilution of UPF-648 in the assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

3X KMO Assay Buffer

-

Diluted UPF-648 or vehicle control

-

Diluted KMO enzyme

-

-

Initiate the reaction by adding a mixture of L-Kynurenine and NADPH.

-

The final reaction volume is typically 100 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

-

-

Measurement:

-

Measure the absorbance at 340 nm. The absorbance is inversely proportional to KMO activity, as it reflects the amount of remaining NADPH.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of UPF-648 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the UPF-648 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Kynurenine Pathway Metabolites

This protocol is a generalized procedure based on established methods for in vivo microdialysis in rodents.

Objective: To measure the extracellular levels of kynurenine pathway metabolites in the brain of a freely moving animal following administration of UPF-648.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

UPF-648

-

Anesthetic

-

HPLC-MS/MS system for metabolite analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula into the target brain region (e.g., hippocampus or striatum) and secure it with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to obtain a baseline.

-

-

Sample Collection and Drug Administration:

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Administer UPF-648 (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for kynurenine, KYNA, 3-HK, and QUIN using a validated HPLC-MS/MS method.

-

-

Data Analysis:

-

Quantify the concentration of each metabolite in the dialysate samples.

-

Express the post-treatment metabolite levels as a percentage of the baseline levels to determine the effect of UPF-648.

-

Behavioral Testing in an Alzheimer's Disease Mouse Model

The Morris Water Maze is a widely used test to assess spatial learning and memory, functions that are typically impaired in AD mouse models.

Objective: To evaluate the effect of UPF-648 treatment on cognitive deficits in an AD mouse model.

Materials:

-

Morris Water Maze (a circular pool filled with opaque water)

-

A hidden escape platform

-

Video tracking system

-

AD mouse model (e.g., 5XFAD) and wild-type littermates

-

UPF-648

Procedure:

-

Treatment:

-

Treat a cohort of AD mice with UPF-648 and another with vehicle for a specified duration. Include a group of wild-type mice as a control.

-

-

Acquisition Phase (Learning):

-

For several consecutive days (e.g., 5 days), conduct multiple training trials per day.

-

In each trial, place the mouse in the water at a different starting position and allow it to swim and find the hidden platform.

-

Record the time it takes to find the platform (escape latency) and the path length using the video tracking system.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

-

Probe Trial (Memory):

-

24 hours after the last training trial, remove the platform from the pool.

-

Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis:

-

Compare the escape latencies during the acquisition phase between the different treatment groups to assess learning.

-

Compare the time spent in the target quadrant and the number of platform crossings during the probe trial to assess memory retention.

-

Conclusion

UPF-648 is a valuable research tool for investigating the role of the kynurenine pathway in Alzheimer's disease. Its potent and selective inhibition of KMO offers a means to modulate the balance of neuroactive metabolites in the brain, providing a potential therapeutic strategy for mitigating neurodegeneration. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of KMO inhibitors like UPF-648 for Alzheimer's disease and other neurodegenerative disorders. Further studies are warranted to explore the long-term efficacy and safety of UPF-648 in preclinical models of AD, with the ultimate goal of translating these findings into clinical applications.

References

UPF-648 in Parkinson's Disease Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, highlighting the urgent need for disease-modifying therapies. One emerging therapeutic target is the kynurenine pathway, a metabolic cascade of tryptophan degradation. Dysregulation of this pathway, leading to an imbalance between the neurotoxic metabolite quinolinic acid (QUIN) and the neuroprotective kynurenic acid (KYNA), has been implicated in the pathophysiology of Parkinson's disease.

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway. By inhibiting KMO, UPF-648 shifts the pathway towards the production of KYNA, offering a promising neuroprotective strategy. This technical guide provides an in-depth overview of the preclinical evidence for UPF-648 in animal models relevant to Parkinson's disease, focusing on quantitative data, experimental protocols, and the underlying signaling mechanisms.

Mechanism of Action of UPF-648

UPF-648 exerts its neuroprotective effects by inhibiting the KMO enzyme, which catalyzes the conversion of kynurenine to the neurotoxic 3-hydroxykynurenine (3-HK), a precursor to QUIN. Inhibition of KMO by UPF-648 leads to a redirection of kynurenine metabolism towards the synthesis of the neuroprotective KYNA.

Signaling Pathway of Kynurenine Metabolism and UPF-648 Intervention

Caption: Kynurenine Pathway and the inhibitory action of UPF-648 on KMO.

Quantitative Data from Animal Models

While direct studies of UPF-648 in 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models of Parkinson's disease with comprehensive behavioral and neurochemical endpoints are not extensively available in the public literature, data from a relevant excitotoxicity model demonstrates its biochemical efficacy in the brain.

Table 1: Effect of UPF-648 on Kynurenine Pathway Metabolites in a Rat Quinolinic Acid-Induced Striatal Lesion Model

| Parameter | Animal Model | Treatment | Administration | Results | Reference |

| Neurochemical Changes | Rat with quinolinic acid-induced striatal lesion | 0.1 mM UPF-648 | Bilateral intrastriatal injection | - 77% reduction in 3-hydroxykynurenine (3-HK) neosynthesis- 66% reduction in quinolinic acid (QUIN) neosynthesis- 27% increase in kynurenic acid (KYNA) neosynthesis | [1] |

| Enzyme Inhibition | In vitro | UPF-648 | N/A | IC₅₀ for KMO: 20 nM | [2] |

Note: The quinolinic acid-induced lesion model mimics the excitotoxic component of neurodegeneration seen in Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of UPF-648 in Parkinson's disease animal models.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a hemiparkinsonian rat model.

Workflow for 6-OHDA Lesioning and Behavioral Testing

Caption: Workflow for 6-OHDA lesioning and subsequent experimental procedures.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g).

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

Secure the anesthetized rat in a stereotaxic frame.

-

Inject a solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.

-

Infuse the solution slowly (e.g., 1 µL/min) and leave the needle in place for an additional 5 minutes to allow for diffusion.

-

-

Post-operative Care: Provide supportive care, including soft food and hydration, for several days post-surgery.

-

Verification of Lesion: After a recovery period (typically 2-3 weeks), assess the lesion by testing for apomorphine-induced rotations.

Behavioral Assessments

This test is used to quantify the extent of unilateral dopamine depletion.

-

Apparatus: A circular arena (rotometer).

-

Procedure:

-

Administer apomorphine (a dopamine agonist) subcutaneously (e.g., 0.5 mg/kg).

-

Place the rat in the rotometer.

-

Record the number of full 360° contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes). A significant number of contralateral rotations confirms a successful lesion.[3][4]

-

This test assesses forelimb akinesia and spontaneous motor activity.

-

Apparatus: A transparent glass cylinder.

-

Procedure:

-

Place the rat in the cylinder and record its behavior for 5-10 minutes.

-

Count the number of times the rat rears and touches the cylinder wall with its ipsilateral forelimb, contralateral forelimb, or both simultaneously.

-

A successfully lesioned animal will show a significant preference for using the ipsilateral (unimpaired) forelimb.[5]

-

Neurochemical Analysis: HPLC for Striatal Dopamine

This method quantifies the levels of dopamine and its metabolites in the striatum.

-

Sample Preparation:

-

Dissect the striata from the brain on ice.

-

Homogenize the tissue in a suitable buffer (e.g., perchloric acid).

-

Centrifuge the homogenate and filter the supernatant.

-

-

HPLC-ED (High-Performance Liquid Chromatography with Electrochemical Detection):

-

Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase containing a buffer, ion-pairing agent, and organic modifier to separate dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid).

-

Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

-

Quantify the concentrations based on a standard curve.

-

Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Tissue Preparation:

-

Perfuse the animal with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix it in paraformaldehyde.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain on a cryostat or vibratome.

-

-

Immunostaining:

-

Block non-specific binding sites on the tissue sections.

-

Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

-

Wash and incubate with a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Mount the sections and visualize under a microscope.

-

-

Quantification: Use stereological methods to count the number of TH-positive cells in the substantia nigra to determine the percentage of neuronal loss compared to the unlesioned side or a control group.

Signaling Pathways and Neuroprotective Mechanisms

The neuroprotective effect of UPF-648 is primarily mediated by shifting the kynurenine pathway away from the neurotoxic branch and towards the neuroprotective branch.

Neurotoxic Cascade of Quinolinic Acid and Neuroprotective Action of Kynurenic Acid

References

- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkin protects against neurotoxicity in the 6-hydroxydopamine rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 5. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to UPF-648, a Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of UPF-648, a potent inhibitor of kynurenine 3-monooxygenase (KMO). It includes detailed information on its chemical properties, mechanism of action, and its effects on the kynurenine pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research settings.

Chemical Identity and Properties

UPF-648 is a well-characterized small molecule inhibitor of KMO. While the sodium salt form is commercially available, a distinct CAS number for the sodium salt is not consistently reported. The primary identifier is for the parent compound.

| Property | Value |

| Compound Name | UPF-648 |

| Synonyms | 4-(3,4-dichloro-phenyl)-4-oxo-butanoic acid |

| CAS Number | 213400-34-1[1] |

| Molecular Formula | C₁₀H₈Cl₂O₃ |

| Molecular Weight | 247.08 g/mol |

| Form | Available as the parent compound and as a sodium salt. |

Mechanism of Action

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan catabolism pathway, also known as the kynurenine pathway (KP).[1][2] KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3]

The inhibitory action of UPF-648 is achieved by its binding to the active site of KMO in close proximity to the flavin adenine dinucleotide (FAD) cofactor.[4] This binding perturbs the local active site structure, which in turn prevents the productive binding of the natural substrate, L-kynurenine. Functional assays and mutagenesis studies have revealed that the active site architecture and the binding mode of UPF-648 are highly conserved between yeast and human KMO, making the yeast KMO:UPF-648 crystal structure a valuable model for drug design.

By inhibiting KMO, UPF-648 effectively diverts the kynurenine pathway away from the branch that produces the neurotoxic metabolites 3-HK and quinolinic acid (QUIN), and shunts it towards the branch that produces the neuroprotective metabolite, kynurenic acid (KYNA).

Kynurenine Pathway Modulation by UPF-648

The following diagram illustrates the central role of KMO in the kynurenine pathway and the impact of its inhibition by UPF-648.

Quantitative Data

The inhibitory potency and effects of UPF-648 have been quantified in various studies.

Table 1: In Vitro Inhibitory Activity of UPF-648

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Not specified | 20 nM | |

| Kᵢ | Recombinant human KMO | 56.7 nM | |

| % KMO Inhibition | Not specified | 81 ± 10% at 1 µM | |

| % KMO Inhibition | Not specified | Total block at 10 µM and 100 µM |

Table 2: In Vivo Effects of UPF-648 Administration

| Species | Dose | Effect | Reference |

| Mice (wild-type) | 30 mg/kg (i.p.) | 14-fold increase in KYNA | |

| Mice (KAT II knockout) | 30 mg/kg (i.p.) | 10-fold increase in KYNA | |

| Rats (lesioned striatum) | 0.1 mM (bilateral injection) | 77% reduction in 3-HK neosynthesis | |

| Rats (lesioned striatum) | 0.1 mM (bilateral injection) | Significant reduction in QUIN neosynthesis |

Experimental Protocols

This section provides detailed methodologies for key experiments involving UPF-648.

This protocol describes a general method to determine the inhibitory activity of UPF-648 on KMO by measuring the consumption of the cofactor NADPH.

Objective: To quantify the IC₅₀ of UPF-648 for KMO.

Materials:

-

Recombinant KMO enzyme

-

UPF-648 stock solution (e.g., 1 mM in ethanol or DMSO)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of UPF-648 in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 10 µM).

-

Prepare solutions of L-kynurenine and NADPH in the assay buffer. The final concentration of L-kynurenine should be at or near its Kₘ, and NADPH should be in excess.

-

-

Assay Setup:

-

In each well of the microplate, add the assay buffer.

-

Add the UPF-648 dilutions to the respective wells. Include vehicle control wells (containing only the solvent used for the stock solution) and no-inhibitor control wells.

-

Add the recombinant KMO enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding NADPH and L-kynurenine to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Take readings every 30-60 seconds for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of UPF-648.

-

Normalize the velocities to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the UPF-648 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The following diagram outlines the workflow for the KMO inhibition assay.

This protocol provides a method for treating animals with UPF-648 and subsequently analyzing kynurenine pathway metabolites in tissue or plasma using High-Performance Liquid Chromatography (HPLC).

Objective: To assess the effect of UPF-648 on the levels of tryptophan, kynurenine, and kynurenic acid in vivo.

Materials:

-

UPF-648 sodium salt

-

Saline or other appropriate vehicle for injection

-

Rodents (mice or rats)

-

Tissue homogenization buffer (e.g., perchloric acid)

-

HPLC system with a UV or diode array detector

-

Reversed-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)

-

Mobile phase: e.g., 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile

-

Standards for tryptophan, L-kynurenine, and kynurenic acid

Procedure:

-

Animal Dosing:

-

Dissolve this compound in a suitable vehicle.

-

Administer UPF-648 to the animals via the desired route (e.g., intraperitoneal injection at 30 mg/kg). Include a vehicle-treated control group.

-

-

Sample Collection:

-

At a predetermined time point post-administration, euthanize the animals.

-

Collect blood (for plasma) and/or tissues of interest (e.g., brain, liver).

-

For plasma, centrifuge the blood and collect the supernatant.

-

For tissues, immediately snap-freeze in liquid nitrogen and store at -80°C.

-

-

Sample Preparation:

-

For tissue samples, homogenize in a deproteinizing solution like perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) to pellet proteins.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8 ml/min).

-

Inject 5-20 µl of the prepared sample onto the column.

-

Detect the metabolites using the UV detector at appropriate wavelengths (e.g., 286 nm for tryptophan and 360 nm for kynurenine).

-

-

Quantification:

-

Prepare standard curves for each metabolite of interest using known concentrations.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and spectra to the standards.

-

Calculate the concentration of each metabolite in the samples and compare the results between the UPF-648-treated and vehicle control groups.

-

Conclusion

UPF-648 is a powerful research tool for investigating the roles of the kynurenine pathway in health and disease. Its well-defined mechanism of action as a potent KMO inhibitor allows for the targeted modulation of this metabolic pathway, leading to a decrease in neurotoxic metabolites and an increase in neuroprotective ones. The data and protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of neuropharmacology, drug discovery, and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

Methodological & Application

UPF-648 Sodium Salt: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF-648 sodium salt is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[3][4] By inhibiting KMO, UPF-648 blocks the production of these neurotoxic metabolites and shunts the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[1] This mechanism of action makes UPF-648 a valuable research tool for studying the role of the kynurenine pathway in neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's diseases. These application notes provide an overview of the in vitro assays used to characterize the activity of this compound.

Mechanism of Action

UPF-648 is a tight-binding inhibitor that interacts with the active site of KMO. It binds in close proximity to the flavin adenine dinucleotide (FAD) cofactor, perturbing the local active site structure and thereby preventing the productive binding of the natural substrate, L-kynurenine. This inhibition is highly selective for KMO, with little to no activity against other enzymes in the kynurenine pathway, such as kynurenine aminotransferase (KAT).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published in vitro studies.

| Parameter | Value | Species/System | Assay Method | Reference |

| IC₅₀ | 20 nM | Not Specified | Not Specified | |

| Kᵢ | 56.7 nM | Recombinant Human KMO | Not Specified | |

| Kₑ | 137.8 ± 8 nM | Wild Type Yeast KMO | Flavin Fluorescence Perturbation | |

| % Inhibition | 81 ± 10% | Not Specified | Not Specified |

Signaling Pathway

The diagram below illustrates the kynurenine pathway and the point of intervention by UPF-648.

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the inhibitory activity of UPF-648 on KMO.

KMO Enzyme Activity Assay (HPLC-based)

This assay measures the enzymatic conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), which is detected and quantified by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Recombinant KMO enzyme

-

L-kynurenine (substrate)

-

This compound (inhibitor)

-

NADPH

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.0)

-

Acetonitrile (for quenching the reaction)

-

HPLC system with a suitable column (e.g., C18) and detector

Protocol:

-

Prepare a stock solution of UPF-648 in a suitable solvent (e.g., DMSO or water).

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, recombinant KMO enzyme, and varying concentrations of UPF-648.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding L-kynurenine and NADPH to the mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples by HPLC to separate and quantify the amount of 3-HK produced.

-

Calculate the percentage of inhibition for each UPF-648 concentration relative to a vehicle control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence-Based Binding Assay

This assay measures the binding of UPF-648 to KMO by monitoring the perturbation of the intrinsic fluorescence of the FAD cofactor upon ligand binding.

Materials and Reagents:

-

Recombinant KMO enzyme

-

This compound

-

Assay Buffer (e.g., 20 mM potassium phosphate buffer, pH 7.5, 10% glycerol)

-

Fluorometer

Protocol:

-

Prepare a stock solution of UPF-648.

-

To a cuvette containing a fixed concentration of KMO enzyme in the assay buffer, perform successive additions of increasing concentrations of UPF-648.

-

After each addition, gently mix and allow the system to equilibrate.

-

Measure the fluorescence emission of the FAD cofactor (e.g., excitation at 450 nm, emission at 520 nm).

-

Record the change in fluorescence intensity as a function of the UPF-648 concentration.

-

The dissociation constant (Kₑ) can be determined by fitting the fluorescence change data to a suitable binding equation (e.g., the Morrison equation for tight-binding inhibitors).

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between an inhibitor and its target enzyme in real-time.

Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant KMO enzyme

-

This compound

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Immobilize the recombinant KMO enzyme onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of UPF-648 in the running buffer.

-

Inject the different concentrations of UPF-648 over the sensor surface containing the immobilized KMO.

-

Monitor the binding response (in Resonance Units, RU) in real-time to obtain sensorgrams for the association phase.

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the UPF-648-KMO complex.

-

If necessary, inject a regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection.

-

Analyze the sensorgram data using the instrument's software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

A competition assay format can also be employed to confirm that UPF-648 binds to the substrate-binding site.

Conclusion

This compound is a critical tool for investigating the therapeutic potential of KMO inhibition. The in vitro assays described provide robust methods for characterizing the potency, binding affinity, and kinetics of UPF-648 and other potential KMO inhibitors. The selection of a particular assay will depend on the specific research question, available equipment, and the stage of the drug discovery process.

References

- 1. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPF-648 Sodium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF-648 sodium salt is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid (QUIN).[1] By inhibiting KMO, UPF-648 effectively shifts the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA). This modulation of the kynurenine pathway makes UPF-648 a valuable research tool for studying the roles of these metabolites in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer.

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including solution preparation, cell treatment, and downstream analysis.

Data Presentation

Physicochemical Properties and Inhibitory Concentrations of UPF-648

| Property | Value | Reference |

| Molecular Weight | 281.07 g/mol | Vendor Data |

| Formulation | Sodium Salt | Vendor Data |

| Solubility | ≥ 50 mg/mL in Ethanol | [2] |

| Soluble in DMSO | [3] | |

| IC₅₀ (KMO) | 20 nM | [1] |

| Effective Concentration | ~1 µM (for 81 ± 10% KMO inhibition) |

Recommended Working Concentrations and Conditions

| Parameter | Recommendation | Notes |

| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | Minimizes potential solvent-induced effects on cells compared to ethanol. |

| Stock Solution Concentration | 1-10 mM | A higher concentration minimizes the volume of DMSO added to cell cultures. |

| Storage of Stock Solution | -20°C for short-term (up to 1 month); -80°C for long-term (up to 2 years). | Aliquot to avoid repeated freeze-thaw cycles. |